1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Standard pyrazole-4-carboxylic acid building blocks are not interchangeable; N1 substituents drastically alter solubility and reactivity. This free acid eliminates ester deprotection steps, enabling direct amide coupling. - XLogP3-AA = -2.1 (highly hydrophilic; CNS-friendly) - Free carboxylic acid → one-step amide bond formation - 24% cost saving vs. piperidine analog at 25-50 mg scale - ≥95% purity, research-grade

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1155065-00-1
Cat. No. B1371132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid
CAS1155065-00-1
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCN2C=C(C=N2)C(=O)O
InChIInChI=1S/C10H15N3O2/c14-10(15)9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2,(H,14,15)
InChIKeyTUPLVAHKTNKIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine-Substituted Pyrazole Building Block


1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid (CAS 1155065-00-1, molecular formula C10H15N3O2, molecular weight 209.24 g/mol) is a heterocyclic building block featuring a pyrazole-4-carboxylic acid core N1-substituted with a 2-(pyrrolidin-1-yl)ethyl group. It possesses one hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area of 58.4 Ų, and a computed XLogP3-AA lipophilicity value of -2.1 [1]. The compound is commercially supplied as a research chemical with a minimum purity of 95% and is primarily utilized as a versatile small-molecule scaffold for the synthesis of more complex biologically active molecules .

Workflow Direct amide coupling via free -COOH
Selection Low lipophilicity, pyrrolidine basic handle
Use Context Kinase inhibitor library synthesis

Why Generic Pyrazole Building Blocks Cannot Replace It


In-class pyrazole-4-carboxylic acid building blocks are not interchangeable because the N1 substituent fundamentally governs the molecule's physicochemical properties and downstream reactivity. The pyrrolidine ring in the target compound imparts a distinct combination of low lipophilicity (XLogP3-AA = -2.1) and a specific basic pKa (~10.3), which contrasts sharply with the piperidine analog (6-membered ring, higher pKa ~10.8, and increased logP due to an additional methylene) or the morpholine analog (significantly lower pKa ~8.3, introducing an additional hydrogen bond acceptor) [1]. These parameters directly influence solubility, permeability, and synthetic compatibility, particularly in amide coupling reactions where the free carboxylic acid eliminates the need for ester deprotection steps required by the ethyl ester analog (CAS 874196-90-4) . Even the seemingly minor replacement with a primary aminoethyl side chain (CAS 493036-32-1) drastically alters the hydrogen bond donor count and chemical reactivity profile .

Target Pyrrolidine side chain provides moderate basicity and low lipophilicity
Piperidine analog Higher basicity and increased lipophilicity may shift solubility and permeability
Target Single H-bond donor, four acceptors; balanced polarity
Morpholine analog Lower basicity and extra acceptor alter hydrogen-bonding network
Target Secondary amine in pyrrolidine ring, no primary amine HBD
Aminoethyl analog Additional H-bond donor changes recognition and may increase metabolic liability

Quantitative Evidence for Selecting This Building Block


Cost Efficiency vs. Piperidine Analog

The target compound demonstrates superior cost efficiency compared to its closest 6-membered ring analog. The pyrrolidine-substituted building block (CAS 1155065-00-1) is priced at €8.44/mg for the 25 mg scale, whereas the piperidine-substituted analog hydrochloride salt (CAS 1311315-56-6) costs €11.12/mg for the 50 mg scale—a 24% lower cost per milligram for the target compound at a comparable purchase scale .

Cost per mg
Head-to-head
€8.44/mg vs €11.12/mg
24% lower cost supports library-scale procurement
Same vendor, 95% purity both
Medicinal Chemistry Chemical Procurement Building Block Sourcing

Lipophilicity Control vs. Piperidine and Morpholine Analogs

The target compound possesses an XLogP3-AA of -2.1, indicating significant hydrophilicity [1]. Based on the general SAR principle that each additional methylene unit increases logP by approximately 0.5 log units, the piperidine analog (CAS 1155064-83-7), which contains an extra ring methylene, is projected to exhibit a higher logP (~ -1.6 to -1.1), while the morpholine analog (CAS 1311315-42-0) is expected to show an even lower logP due to the oxygen atom in the ring. This difference in lipophilicity is critical for tuning aqueous solubility and passive membrane permeability in lead optimization programs.

Lipophilicity (XLogP)
Class-level
-2.1 (target) vs est. -1.6 to -1.1
Lower logP may support aqueous solubility design
Inferred from SAR; no experimental logP
Physicochemical Property Optimization Drug Design ADME Prediction

Synthetic Step Economy vs. Ester Prodrug Forms

The target compound's free carboxylic acid functionality enables direct participation in amide bond-forming reactions without the additional hydrolysis or hydrogenolysis step required for the ethyl ester analog (CAS 874196-90-4) . This represents a saving of at least one synthetic step when the carboxylic acid is the desired terminal functional group for further derivatization. The 4-iodo analog (CAS 875798-85-9) and the 4-boronic ester analog (CAS 1000802-52-7) are both directly accessible from the target compound via established transformations, further underscoring its role as a pivotal intermediate in kinase inhibitor programs [1].

Step economy
Class-level
1 step saved
Avoids ester deprotection in amide coupling sequences
Based on standard amide bond formation
Synthetic Chemistry Amide Coupling Step Economy

Hydrogen Bond Donor Profile vs. Aminoethyl Analog

The target compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. In contrast, the primary aminoethyl analog (CAS 493036-32-1) presents 2 HBDs and 4 HBAs, with a significantly lower molecular weight of 155.16 g/mol . The secondary amine nature of the pyrrolidine ring in the target compound eliminates the additional HBD present in the primary amine, which can be advantageous when minimizing polar surface area or avoiding metabolic liabilities associated with primary amines (e.g., CYP-mediated N-dealkylation) is desired.

H-Bond donors
Cross-study
1 HBD vs 2 HBD
Fewer HBDs may enhance permeability profiles
Compared to primary aminoethyl analog
Molecular Recognition Protein-Ligand Interactions Scaffold Selection

Optimal Application Scenarios


Kinase Inhibitor Library Synthesis

The free carboxylic acid functionality enables immediate amide coupling with diverse amine fragments to generate focused kinase inhibitor libraries. The compound serves as a direct precursor to the 4-iodo and 4-boronic ester derivatives cited in Aurora kinase inhibitor patents (e.g., US20070254868A1), supporting a modular synthetic strategy where the pyrrolidine-ethyl side chain provides a solubilizing basic handle [1].

Fragment-Based Drug Discovery for Low Lipophilicity

With an XLogP3-AA of -2.1, the target compound offers a highly hydrophilic starting point for fragment growing and linking. This is particularly valuable for programs targeting central nervous system (CNS) indications, where low logP and low TPSA are desirable for brain penetration [2].

Cost-Sensitive Parallel Library Production

At €8.44/mg, the compound provides a 24% cost saving per milligram over the piperidine analog for procurement at the 25–50 mg scale. This cost advantage, combined with the one-step advantage of a free acid, makes it a pragmatic choice for high-throughput medicinal chemistry workflows where hundreds of analogs are synthesized in parallel .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Free acid enables step-efficient coupling
Modular derivatization to halogenated/boronic ester scaffolds
Fragment-based design for low logP
Low computed lipophilicity aids solubility
CNS permeability and solubility assays
Cost-sensitive parallel library production
Favourable procurement cost profile
Budget-compatible scale-up and throughput
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